2-[(2E)-2-{4-[bis(2-methylpropyl)amino]-3-nitrobenzylidene}hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide
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Overview
Description
2-(2-{(E)-1-[4-(DIISOBUTYLAMINO)-3-NITROPHENYL]METHYLIDENE}HYDRAZINO)-N,N-DIETHYL-5-NITRO-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes diisobutylamino and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-1-[4-(DIISOBUTYLAMINO)-3-NITROPHENYL]METHYLIDENE}HYDRAZINO)-N,N-DIETHYL-5-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and utilizing industrial-grade equipment to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diisobutylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2-{(E)-1-[4-(DIISOBUTYLAMINO)-3-NITROPHENYL]METHYLIDENE}HYDRAZINO)-N,N-DIETHYL-5-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diisobutylamino and nitrophenyl groups play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diisobutylamino)ethanol
- 2-[(E)-(4-Methoxybenzylidene)amino]phenol
Uniqueness
Compared to similar compounds, 2-(2-{(E)-1-[4-(DIISOBUTYLAMINO)-3-NITROPHENYL]METHYLIDENE}HYDRAZINO)-N,N-DIETHYL-5-NITRO-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H36N6O6S |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
2-[(2E)-2-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C25H36N6O6S/c1-7-29(8-2)38(36,37)25-14-21(30(32)33)10-11-22(25)27-26-15-20-9-12-23(24(13-20)31(34)35)28(16-18(3)4)17-19(5)6/h9-15,18-19,27H,7-8,16-17H2,1-6H3/b26-15+ |
InChI Key |
OKSVCGDAIDTHDJ-CVKSISIWSA-N |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N/N=C/C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN=CC2=CC(=C(C=C2)N(CC(C)C)CC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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